4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine
Description
The compound 4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-methoxyphenylsulfanyl group at position 4 and a thiophen-2-yl group at position 2. The 4-methoxyphenylsulfanyl moiety may enhance lipophilicity and membrane permeability, while the thiophen-2-yl group contributes π-π stacking interactions in target binding .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-22-14-6-4-13(5-7-14)12-24-18-16-11-15(17-3-2-10-23-17)20-21(16)9-8-19-18/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOXOTUGHEDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrazine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazolo[1,5-a]pyrazine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with a sulfanyl-substituted pyrazolo[1,5-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the compound. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. For example, the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran (THF) as solvents.
Substitution: Sodium hydride, DMF, various halides or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new drugs or biochemical tools.
Industry: It can be used in the development of new materials, such as organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact molecular pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, particularly in their pyrazolo[1,5-a]pyrazine/pyrimidine cores and substitution patterns:
2-(Difluoromethyl)-1-(2-{4-[(4-fluorophenyl)methyl]piperazine-1-carbonyl}-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl)-1H-benzimidazole (Compound 13)
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Key Substituents : Difluoromethyl, morpholinyl, and fluorophenyl groups.
- Activity : Acts as a PI3Kδ inhibitor with enhanced solubility due to the morpholinyl group. The difluoromethyl group increases metabolic stability .
5-(1H-Indol-4-yl)-2-((4-(4-methoxyphenyl)piperazin-1-yl)-methyl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (Compound 32)
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Key Substituents : Indolyl, piperazinyl, and morpholinyl groups.
- Activity : Demonstrated kinase inhibition, likely due to the indole and piperazine moieties enhancing receptor binding .
- Comparison : The methoxyphenylpiperazine substituent in Compound 32 mirrors the 4-methoxyphenylsulfanyl group in the target compound, suggesting shared pharmacokinetic properties.
Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives (Compounds 10a–c)
- Core Structure : Pyrazolo[1,5-a]pyrimidine.
- Key Substituents: Cyano, carboxamide, and methoxyphenyl groups.
- Activity : Exhibited moderate cytotoxicity, with IC50 values in the micromolar range against cancer cell lines .
- Comparison : The carboxamide group in these derivatives introduces hydrogen-bonding capabilities, a feature absent in the target compound.
Coumarin-Pyrazolo[1,5-a]pyrimidine Hybrid (Compound 7c)
- Core Structure : Pyrazolo[1,5-a]pyrimidine fused with coumarin.
- Key Substituents: Bromine and dimethylamino groups.
- Activity: Showed potent antitumor activity (IC50 = 2.70 µM against HEPG2-1 liver carcinoma cells) due to intercalation and topoisomerase inhibition .
- Comparison : The coumarin moiety enhances planar stacking, whereas the target compound’s thiophene may offer similar π-π interactions but with reduced steric bulk.
Physicochemical and Pharmacokinetic Properties
Biological Activity
4-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃OS |
| Molecular Weight | 289.38 g/mol |
| CAS Number | 209670-96-2 |
The compound features a pyrazole ring fused with a thiophene moiety and is further substituted with a methoxyphenyl group and a sulfanyl group, which contribute to its unique pharmacological properties.
Research indicates that pyrazole derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many pyrazole compounds act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds can influence pathways such as apoptosis and cell proliferation, making them potential candidates for anticancer therapies.
- Antimicrobial Activity : Some studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study on related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis via caspase activation (caspase 3/7, 8, and 9) . The introduction of the sulfanyl group in the structure may enhance these effects by increasing the lipophilicity and bioavailability of the compound.
Antimicrobial Properties
Research has indicated that pyrazole derivatives can exhibit notable antimicrobial activity. A review summarizing various studies reported that certain synthesized pyrazole carboxamides showed antifungal activity against several phytopathogenic fungi . The presence of thiophene and methoxy groups may contribute to this activity by enhancing the interaction with microbial targets.
Case Studies
- Study on Anticancer Activity : A recent study synthesized novel pyrazolo[4,3-e][1,2,4]triazines and evaluated their anticancer properties. The results indicated that these compounds showed stronger cytotoxicity compared to cisplatin in breast cancer models .
- Antimicrobial Evaluation : Another investigation focused on the synthesis of pyrazole derivatives and their evaluation against various bacterial strains. Results demonstrated significant inhibitory effects, suggesting their potential use as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
